1-Difluoromethanesulfonylpiperidine-4-carboxylic acid

Description

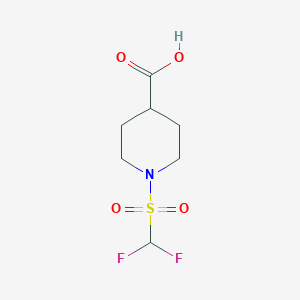

1-Difluoromethanesulfonylpiperidine-4-carboxylic acid (DFMSPC) is a fluorinated sulfonylpiperidine derivative characterized by a difluoromethanesulfonyl (-SO₂CF₂H) group attached to the nitrogen of a piperidine ring and a carboxylic acid (-COOH) substituent at the 4-position. This compound is notable for its unique electronic and steric properties, driven by the electron-withdrawing difluoromethyl group and the sulfonyl moiety. DFMSPC is classified under high-purity fluorinated compounds () but is currently discontinued, suggesting challenges in synthesis, stability, or commercial viability.

Properties

IUPAC Name |

1-(difluoromethylsulfonyl)piperidine-4-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11F2NO4S/c8-7(9)15(13,14)10-3-1-5(2-4-10)6(11)12/h5,7H,1-4H2,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZJHNRACVUISCR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C(=O)O)S(=O)(=O)C(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11F2NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-Difluoromethanesulfonylpiperidine-4-carboxylic acid involves several steps. One common method starts with the reaction of piperidine with difluoromethanesulfonyl chloride under basic conditions to introduce the difluoromethanesulfonyl group. This is followed by carboxylation to introduce the carboxylic acid group. The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the reactions .

Industrial production methods for this compound often involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and reaction time, as well as using high-purity reagents and solvents .

Chemical Reactions Analysis

1-Difluoromethanesulfonylpiperidine-4-carboxylic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding sulfonyl derivatives.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to yield the corresponding piperidine derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where the difluoromethanesulfonyl group can be replaced by other nucleophiles under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines and thiols. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

1-Difluoromethanesulfonylpiperidine-4-carboxylic acid has a wide range of scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific molecular targets is required.

Industry: It is used in the development of new materials and as an intermediate in the synthesis of various industrial chemicals

Mechanism of Action

The mechanism of action of 1-Difluoromethanesulfonylpiperidine-4-carboxylic acid involves its interaction with specific molecular targets. The difluoromethanesulfonyl group is known to interact with enzymes and receptors, potentially inhibiting their activity. This interaction can modulate various biochemical pathways, leading to the desired therapeutic or biological effects .

Comparison with Similar Compounds

Key Features :

- Molecular Formula: C₇H₁₀F₂NO₄S (calculated).

- Molecular Weight : ~242.23 g/mol (calculated).

Comparative Analysis with Structural Analogues

Structural and Physicochemical Properties

The table below compares DFMSPC with six structurally related piperidine-4-carboxylic acid derivatives, highlighting substituent variations and key properties:

Functional Group Impact on Properties

- Steric Considerations : Mesitylsulfonyl () and dichlorophenyl () substituents introduce steric bulk, which may reduce binding affinity but improve selectivity.

- Acid-Base Behavior : The pyrimidinyl derivative () has a pKa of ~4.38, suggesting ionization at physiological pH, which could enhance solubility and bioavailability compared to DFMSPC.

Biological Activity

1-Difluoromethanesulfonylpiperidine-4-carboxylic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article synthesizes available research findings, including mechanisms of action, pharmacological profiles, and relevant case studies.

Chemical Structure and Properties

This compound features a piperidine ring substituted with a difluoromethanesulfonyl group and a carboxylic acid moiety. Its chemical structure can be represented as follows:

This structure contributes to its unique reactivity and interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, which can modulate various biochemical pathways. Research indicates that it may act as an inhibitor or modulator of certain enzymes or receptors involved in disease processes.

In Vitro Studies

In vitro studies have demonstrated the compound's efficacy against various biological targets. For instance, a study evaluated its potency as an antagonist for thromboxane A2 (TP) receptors, revealing an IC50 value comparable to that of established antagonists. The results from functional assays are summarized in the table below:

| Compound | IC50 (μM) |

|---|---|

| 1 | 0.190 ± 0.060 |

| 14 | 0.0026 ± 0.001 |

| 9 | 0.054 ± 0.016 |

| 10 | 1.140 ± 0.820 |

These findings suggest that the compound exhibits significant biological activity, particularly in modulating receptor-mediated responses .

Stability and Reactivity

The stability of this compound in physiological conditions has been assessed through LC/MS/MS analysis. The compound demonstrated stability after incubation in plasma at physiological temperature, indicating its potential for further development as a therapeutic agent .

Case Studies

Several case studies highlight the compound's biological relevance:

- Thromboxane A2 Receptor Antagonism : A study investigated derivatives of known TP receptor antagonists where the carboxylic acid moiety was replaced with similar structures, including the difluoromethanesulfonylpiperidine derivative. The results indicated that modifications could enhance receptor binding affinity and selectivity .

- Potential Anti-inflammatory Applications : Given its mechanism of action as a TP receptor antagonist, there is potential for this compound to be explored in anti-inflammatory therapies, particularly in conditions where thromboxane plays a pivotal role.

- Drug Development : The compound's unique structure opens avenues for designing new drugs targeting similar pathways, potentially leading to innovative treatments for various diseases.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.